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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation

of atomic oxygen (AO) resistant coatings for spacecraft operating in Low Earth Orbit (LEO).

The protocols detailed below are intended to offer standardized procedures for the application

and testing of these essential protective layers.

Introduction to Atomic Oxygen and Material
Degradation
In the LEO environment, from approximately 180 to 650 km in altitude, ultraviolet (UV) radiation

from the sun causes the photodissociation of diatomic oxygen (O₂) into highly reactive atomic
oxygen (AO).[1] Spacecraft orbiting in this region travel at very high velocities, leading to

collisions with AO particles that have kinetic energies of about 4.5 to 5 eV.[2][3] This energetic

AO is a significant threat to many spacecraft materials, particularly polymers, which are widely

used for thermal blankets, solar array substrates, and insulation. The repeated impact of AO

can lead to surface erosion, mass loss, and degradation of the material's mechanical and

optical properties, ultimately compromising spacecraft performance and lifespan.[4]

To mitigate this damage, protective coatings that are resistant to AO are applied to vulnerable

surfaces. These coatings are typically inorganic materials like silicon dioxide (SiO₂) or

aluminum oxide (Al₂O₃), or hybrid organic-inorganic materials such as organosilicones.[1][5]
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The ideal AO-resistant coating is dense, pinhole-free, flexible, and strongly adherent to the

underlying substrate.[6]

Types of Atomic Oxygen Resistant Coatings
Several classes of materials have been developed and tested for their resistance to atomic
oxygen. The choice of coating depends on the substrate material, the specific LEO

environment, and the required functional properties of the coated component.

Inorganic Coatings: These are typically metal oxides with dense structures that provide

excellent protection against AO. Common examples include silicon dioxide (SiO₂), aluminum

oxide (Al₂O₃), and tin oxide (SnO₂).[1][5] While highly effective, they can be brittle and prone

to cracking under thermal cycling or mechanical stress.[5][7]

Organosilicon Coatings: These coatings, such as siloxanes, offer a combination of AO

resistance and flexibility.[7] When exposed to AO, the organic components are etched away,

leaving a passivating layer of silica (SiO₂) that protects the underlying material.[8]

Composite Coatings: These materials incorporate AO-resistant fillers, such as polyhedral

oligomeric silsesquioxanes (POSS), into a polymer matrix.[2][5] The POSS cages form a

protective silica layer upon exposure to AO. Another approach involves using materials like

graphene as a protective layer.[2][3]

Data Presentation: Performance of AO Resistant
Coatings
The primary metric for evaluating the performance of an AO-resistant coating is its erosion yield

(Eᵧ), defined as the volume of material lost per incident oxygen atom (cm³/atom).[4] A lower

erosion yield indicates greater resistance to atomic oxygen.
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Coating
Material

Substrate
Coating
Thickness
(nm)

Atomic
Oxygen
Fluence
(atoms/cm²)

Erosion
Yield (Eᵧ)
(cm³/atom)

Reference

Uncoated

Kapton
- - - 3.0 x 10⁻²⁴ [3][7]

Siloxane Kapton 418 2.5 x 10²⁰ 5.39 x 10⁻²⁷ [1]

Perhydropoly

silazane

(PHPS)-

derived SiOₓ

Kapton ~200 1.5 x 10²¹ 5.13 x 10⁻²⁶ [7]

MIL-53(Al)
Polyimide

(PI)
- 4.35 x 10²⁰ 3.618 x 10⁻²⁵ [2]

Graphene Kapton - -

(Mass loss

reduced to

3.73% of

uncoated)

[3]

Experimental Protocols
Protocol for Coating Deposition: Physical Vapor
Deposition (PVD) of SiO₂
This protocol describes a general procedure for depositing a silicon dioxide (SiO₂) protective

coating using a physical vapor deposition technique.

Materials and Equipment:

Substrate material (e.g., Kapton® polyimide film)

PVD system with an electron beam evaporator or sputtering source

High-purity SiO₂ target or pellets
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Substrate holder and heater

Vacuum chamber with pumps capable of reaching high vacuum (<10⁻⁶ Torr)

Thickness monitor (e.g., quartz crystal microbalance)

Cleaning solvents (e.g., acetone, isopropyl alcohol)

Procedure:

Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants.

This can be done by wiping with lint-free cloths soaked in acetone, followed by isopropyl

alcohol.

Substrate Mounting: Securely mount the cleaned substrate onto the substrate holder in the

PVD chamber.

Chamber Pump-down: Evacuate the vacuum chamber to a base pressure of at least 10⁻⁶

Torr to minimize contamination.

Substrate Heating: If required for improved adhesion and film density, heat the substrate to

the desired deposition temperature.

Deposition:

Initiate the deposition of SiO₂ by either electron beam evaporation or sputtering.

Monitor the deposition rate and thickness in real-time using the quartz crystal

microbalance.

Continue deposition until the desired coating thickness is achieved. A thickness of around

200 nm has been shown to be effective.[9]

Cool-down and Venting:

Once the deposition is complete, turn off the deposition source and allow the substrate to

cool down.
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Slowly vent the chamber with an inert gas (e.g., nitrogen or argon) back to atmospheric

pressure.

Sample Removal: Carefully remove the coated substrate from the chamber.

Protocol for Atomic Oxygen Exposure Testing: Plasma
Asher
This protocol outlines the procedure for evaluating the AO resistance of coated materials using

a ground-based plasma asher, which generates a low-energy oxygen plasma to simulate the

LEO environment.

Materials and Equipment:

Plasma asher system

Oxygen gas (high purity)

Vacuum pump

Sample holder

Coated and uncoated (control) material samples

Analytical balance (microgram sensitivity)

Scanning Electron Microscope (SEM)

Procedure:

Sample Preparation:

Cut the coated and uncoated materials into small, uniform coupons.

Dehydrate the samples in a vacuum oven to remove any absorbed water.

Accurately weigh each sample using a microgram-sensitive analytical balance and record

the initial mass (G₀).[10]
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Sample Mounting: Place the samples in the plasma asher chamber on a clean sample

holder. Ensure that the surfaces to be tested are facing the plasma source.

Plasma Exposure:

Evacuate the chamber to the desired base pressure (e.g., 5 x 10⁻³ Pa).[1]

Introduce a controlled flow of high-purity oxygen gas.

Generate the oxygen plasma by applying radio frequency (RF) or microwave power.

Typical parameters include a microwave power source frequency of 2.45 GHz.[1][11]

Expose the samples for a predetermined duration to achieve the desired AO fluence. The

atomic oxygen flux can be on the order of 1.0 x 10¹⁵ atoms/cm²/s.[11]

Post-Exposure Analysis:

After the exposure is complete, turn off the plasma and vent the chamber.

Carefully remove the samples and re-weigh them to determine the final mass (G₁).[10]

Calculate the mass loss (ΔM = G₀ - G₁).

Calculate the erosion yield (Eᵧ) using the following formula:[1] Eᵧ = ΔM / (A * ρ * F) where:

A is the exposed surface area of the sample (cm²)

ρ is the density of the material (g/cm³)

F is the total atomic oxygen fluence (atoms/cm²)

Examine the surface morphology of the exposed samples using a Scanning Electron

Microscope (SEM) to observe any changes in texture, cracking, or undercutting.

Protocol for Adhesion Testing: ASTM D3359 (Tape Test)
This protocol describes the standard tape test method for assessing the adhesion of coatings

to flexible substrates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.mdpi.com/2079-6412/13/1/153
https://www.mdpi.com/2079-6412/13/1/153
https://www.researchgate.net/publication/367048537_Effect_of_Coating_Thickness_on_the_Atomic_Oxygen_Resistance_of_Siloxane_Coatings_Synthesized_by_Plasma_Polymerization_Deposition_Technique/fulltext/63bf55bd56d41566df59d1c6/Effect-of-Coating-Thickness-on-the-Atomic-Oxygen-Resistance-of-Siloxane-Coatings-Synthesized-by-Plasma-Polymerization-Deposition-Technique.pdf
https://www.benchchem.com/product/b103892?utm_src=pdf-body
https://www.researchgate.net/publication/367048537_Effect_of_Coating_Thickness_on_the_Atomic_Oxygen_Resistance_of_Siloxane_Coatings_Synthesized_by_Plasma_Polymerization_Deposition_Technique/fulltext/63bf55bd56d41566df59d1c6/Effect-of-Coating-Thickness-on-the-Atomic-Oxygen-Resistance-of-Siloxane-Coatings-Synthesized-by-Plasma-Polymerization-Deposition-Technique.pdf
https://www.researchgate.net/publication/23915724_Recommended_practices_for_in-space_and_ground_laboratory_Atomic_oxygen_exposure_and_analysis
https://www.mdpi.com/2079-6412/13/1/153
https://www.benchchem.com/product/b103892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Equipment:

Coated substrate

Sharp cutting tool (scalpel or razor blade)

Cutting guide or template

Pressure-sensitive adhesive tape (as specified in ASTM D3359)

Soft brush

Magnifying glass

Procedure:

Test Method A (X-Cut):

Make two cuts in the coating in the form of an "X". The cuts should be approximately 40

mm long and intersect near the middle at an angle between 30 and 45 degrees.

Ensure the cuts penetrate through the coating to the substrate.

Test Method B (Cross-Cut):

For films with a thickness up to 50 µm, make a series of six parallel cuts 2 mm apart.

Make a second series of six parallel cuts at a 90-degree angle to and centered on the first

set to create a grid.[12][13]

For films with a thickness between 50 µm and 125 µm, increase the spacing between cuts

to 5 mm.[12][13]

Tape Application:

Place the center of the pressure-sensitive tape over the cut area.

Firmly press the tape onto the surface, ensuring good contact.

Tape Removal:
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Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180

degrees as possible.

Adhesion Assessment:

Visually inspect the grid area for any removal of the coating.

Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to

0B: flaking and detachment worse than 4B).[14]

Protocol for Thermal Cycling Testing: MIL-STD-883,
Method 1010
This protocol provides a procedure for evaluating the durability of coated materials under

thermal stress, which is crucial for spacecraft components that experience extreme

temperature variations in orbit.

Materials and Equipment:

Thermal cycling chamber (dual or single chamber system)

Coated material samples

Fixtures for mounting samples

Procedure:

Sample Mounting: Securely mount the coated samples in the thermal cycling chamber.

Ensure that there is adequate air circulation around each sample.[6]

Thermal Cycling:

Subject the samples to a specified number of thermal cycles. A typical test might involve

100 cycles.

Each cycle consists of a high-temperature dwell and a low-temperature dwell, with a

controlled transition time between them.
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A common temperature range for non-operating components is -55°C to +125°C.[15][16]

The dwell time at each temperature extreme should be sufficient to allow the sample to

reach thermal equilibrium (typically at least 10 minutes).[6]

The transfer time between the hot and cold zones should not exceed one minute.[6][15]

Post-Test Inspection:

After the completion of the required number of cycles, visually inspect the samples for any

signs of cracking, delamination, or other physical damage.

Further testing, such as the adhesion test (ASTM D3359), can be performed to assess

any degradation in coating adhesion.
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Caption: Experimental workflow for the evaluation of atomic oxygen resistant coatings.
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Caption: Degradation and protection mechanism of an organosilicon AO-resistant coating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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